N,N-Dibutylbenzamide
Description
N,N-Dibutylbenzamide (chemical formula: C₁₅H₂₃NO) is a tertiary benzamide derivative characterized by two butyl groups attached to the nitrogen atom of the benzamide core. It is synthesized via scalable methods, such as the PCl₃-mediated reaction system, which achieves a 90% yield on a gram scale . This compound has garnered attention in organic synthesis due to its role as a substrate in C–H bond functionalization studies. However, its tertiary amide structure makes it prone to dealkylation under oxidative conditions, forming N-butylbenzamide as a byproduct .
Properties
CAS No. |
25033-65-2 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N,N-dibutylbenzamide |
InChI |
InChI=1S/C15H23NO/c1-3-5-12-16(13-6-4-2)15(17)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
RYGJQVQEGCQNHM-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1 |
Other CAS No. |
25033-65-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N-dibutylbenzamide with structurally related benzamide derivatives, focusing on synthesis, physicochemical properties, reactivity, and applications.
Structural and Physicochemical Properties
Reactivity and Stability
- Dealkylation Sensitivity : this compound undergoes dealkylation to N-butylbenzamide (84% yield) under oxidative conditions (e.g., with 5-phenyl-2H-tetrazole), whereas N,N-dimethylbenzamide is more stable due to stronger C–N bonds in methyl groups .
- Coordination Ability : The imidazole-substituted derivative (4-(1H-imidazol-2-yl)-N,N-dibutylbenzamide) acts as a ligand in metal-catalyzed reactions, unlike this compound, which lacks directing groups .
- Electrophilic Reactivity : Bromine substitution in N,N-dibutyl-2-bromobenzamide enhances electrophilicity, facilitating nucleophilic aromatic substitution .
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